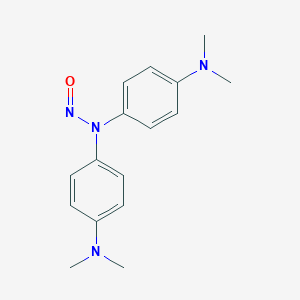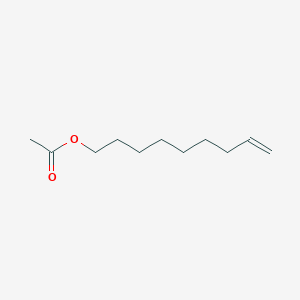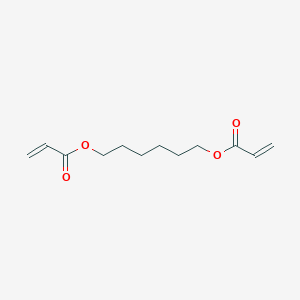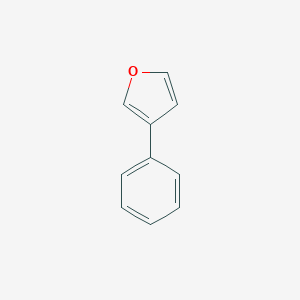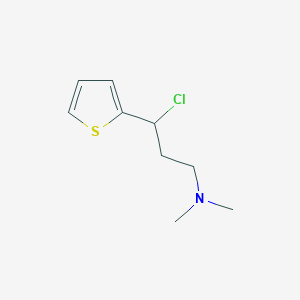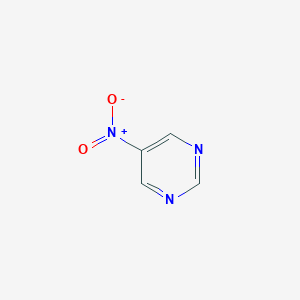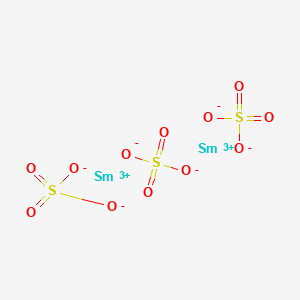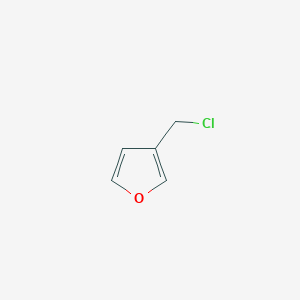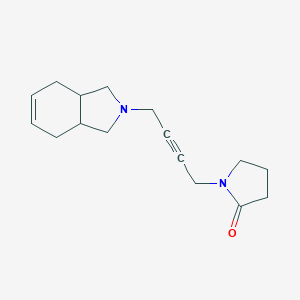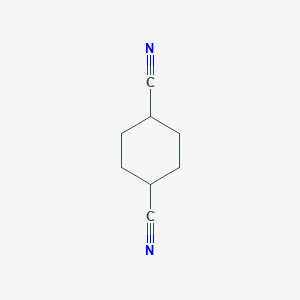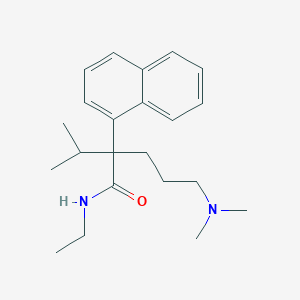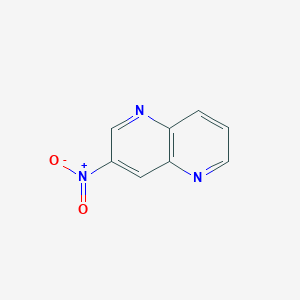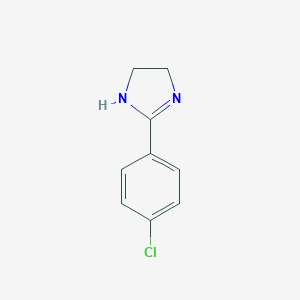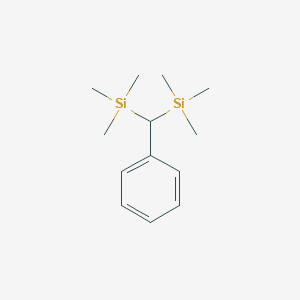
Silane, (phenylmethylene)bis(trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (phenylmethylene)bis(trimethyl-) is a chemical compound that belongs to the class of silanes. It is also known as phenyltrimethylsilane. This compound is widely used in scientific research due to its unique properties. The purpose of
Mecanismo De Acción
Silane, (phenylmethylene)bis(trimethyl-) reacts with various functional groups such as alcohols, amines, and carboxylic acids to form stable silyl ethers, silyl amines, and silyl esters, respectively. These silyl derivatives can be easily deprotected under mild conditions to regenerate the original functional group.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of silane, (phenylmethylene)bis(trimethyl-) on living organisms. However, it is known to be a non-toxic compound and does not have any adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Silane, (phenylmethylene)bis(trimethyl-) has several advantages for lab experiments. It is a stable compound that can be easily handled and stored. It is also a versatile reagent that can be used for the synthesis of various organic compounds. However, it has some limitations such as its high cost and limited availability.
Direcciones Futuras
There are several future directions for the use of silane, (phenylmethylene)bis(trimethyl-) in scientific research. One of the potential applications is in the synthesis of silicon-containing polymers for various industrial applications. Additionally, it can be used as a protecting group for the synthesis of complex organic molecules. Further research is needed to explore the potential applications of this compound in various fields of science.
Conclusion:
Silane, (phenylmethylene)bis(trimethyl-) is a versatile compound that has several applications in scientific research. Its unique properties make it a valuable reagent for the synthesis of various organic compounds. Further research is needed to explore its potential applications in various fields of science.
Métodos De Síntesis
Silane, (phenylmethylene)bis(trimethyl-) can be synthesized by reacting phenylmethyl chloride with trimethylsilane in the presence of a strong base such as sodium hydride. The reaction takes place at room temperature and produces silane, (phenylmethylene)bis(trimethyl-) in good yield.
Aplicaciones Científicas De Investigación
Silane, (phenylmethylene)bis(trimethyl-) is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is also used as a protecting group for alcohols, amines, and carboxylic acids. Additionally, it is used as a precursor for the synthesis of silicon-containing polymers.
Propiedades
Número CAS |
14595-77-8 |
|---|---|
Nombre del producto |
Silane, (phenylmethylene)bis(trimethyl- |
Fórmula molecular |
C13H24Si2 |
Peso molecular |
236.5 g/mol |
Nombre IUPAC |
trimethyl-[phenyl(trimethylsilyl)methyl]silane |
InChI |
InChI=1S/C13H24Si2/c1-14(2,3)13(15(4,5)6)12-10-8-7-9-11-12/h7-11,13H,1-6H3 |
Clave InChI |
NISUIYZIODIZTR-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C(C1=CC=CC=C1)[Si](C)(C)C |
SMILES canónico |
C[Si](C)(C)C(C1=CC=CC=C1)[Si](C)(C)C |
Otros números CAS |
14595-77-8 |
Sinónimos |
Silane,(phenylmethylene)bis[trimethyl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



